Tetrakis(4-nitrophenyl)methane

概要

説明

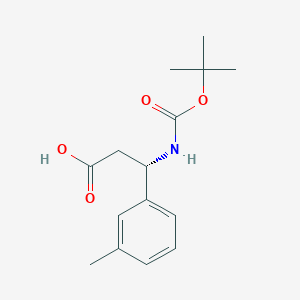

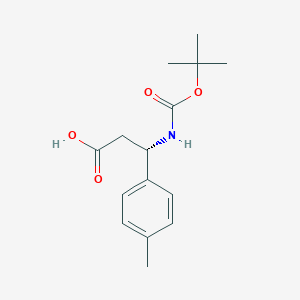

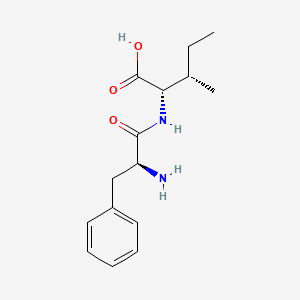

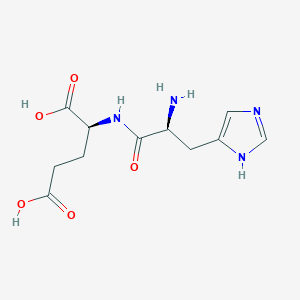

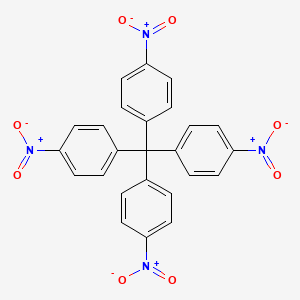

Tetrakis(4-nitrophenyl)methane (TNPM) is a highly symmetric tetrahedral 4-connected building block . It is a new host material with considerable structural adaptability over a range of solvents . It can be used to synthesize tetrakis(4-aminophenyl)methane .

Synthesis Analysis

The synthesis procedure for Tetrakis(4-nitrophenyl)methane involves the addition of Tetraphenylmethane to fuming nitric acid, stirred rigorously in a salt/ice bath of -5°C. Then, a mixture of acetic anhydride and glacial acetic acid is added slowly to the mixture .Molecular Structure Analysis

Tetrakis(4-nitrophenyl)methane serves as a highly symmetric tetrahedral 4-connected building block . The molecule contains a total of 56 bonds, including 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, and 4 nitro groups (aromatic) .Physical And Chemical Properties Analysis

Tetrakis(4-nitrophenyl)methane has a molecular formula of C25H16N4O8 and a molecular weight of 500.42 . It has a melting point of 339 °C and a predicted boiling point of 688.5±55.0 °C . The density is predicted to be 1.457±0.06 g/cm3 . It appears as a white to orange to green powder or crystal .科学的研究の応用

Gas Detection

Tetrakis(4-nitrophenyl)methane (TNPP) has been used in the development of an optical sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . The sensor is based on the absorption spectrum of TNPP immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide . This sensor has shown excellent reproducibility, reversibility, and selectivity, with detection limits for H2S and ethanediamine of 1 and 10 ppb, respectively .

Antimicrobial Activity

TNPP has been used in the development of a novel treatment to mitigate the impact of microbial resistance . A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized and assessed as a potential agent for antibacterial photodynamic therapy . TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation .

Synthesis of Other Compounds

TNPM serves as a highly symmetric tetrahedral 4-connected building block . It is a new host material with considerable structural adaptability over a range of solvents . It can be used to synthesize tetrakis (4-aminophenyl)methane .

Detection of Transition Metals

TNPP has been used in the development of a sensor for the detection of transition metals ions (i.e. Pb 2+,Cr 3+, Zn 2+, Cd 2+, Cu 2+, Fe 2+, and Ni 2+) . The sensor exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and also remarkable selectivity .

Safety and Hazards

作用機序

Target of Action

Tetrakis(4-nitrophenyl)methane (TNPM) has been identified as a potential agent for antibacterial photodynamic therapy . It has shown significant responses to hydrogen sulfide (H2S) and ethanediamine, toxic gases that are emitted from industrial processes .

Mode of Action

The mode of action of Tetrakis(4-nitrophenyl)methane is primarily based on its photophysical properties . It has been reported that TNPM exhibits higher activity against certain strains of bacteria under irradiation than in the absence of irradiation . This suggests that the compound interacts with its targets (bacteria or toxic gases) and induces changes when exposed to light.

Biochemical Pathways

Its antimicrobial activity suggests that it may interfere with essential biochemical processes in bacteria, leading to their death .

Pharmacokinetics

Its structural adaptability over a range of solvents suggests that it may have favorable bioavailability .

Result of Action

The result of Tetrakis(4-nitrophenyl)methane’s action is the inhibition of bacterial growth or the detection of toxic gases . Its antimicrobial activity has been demonstrated against several clinically important bacteria .

Action Environment

The action of Tetrakis(4-nitrophenyl)methane can be influenced by environmental factors. For instance, its antimicrobial activity is enhanced under irradiation . Additionally, its ability to detect toxic gases may be affected by the presence of other gases or environmental conditions .

特性

IUPAC Name |

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUQPAZKCFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436502 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(4-nitrophenyl)methane | |

CAS RN |

60532-62-9 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-nitrophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?

A1: Tetrakis(4-nitrophenyl)methane exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:

- Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []

- Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []

- Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []

Q2: How does the inclusion behavior of tetrakis(4-nitrophenyl)methane change with temperature?

A2: The research observed that the tetrahydrofuran (THF) solvate of tetrakis(4-nitrophenyl)methane undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by tetrakis(4-nitrophenyl)methane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。